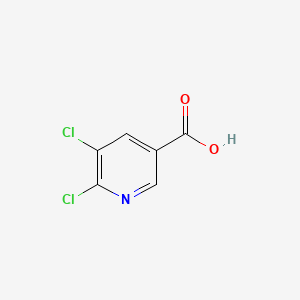

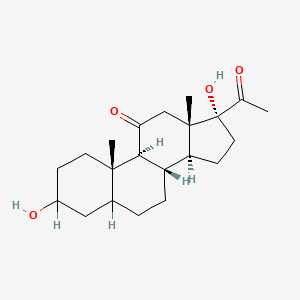

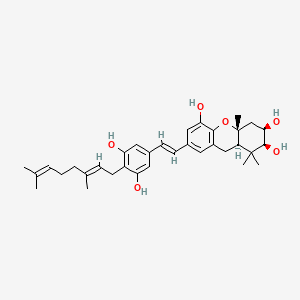

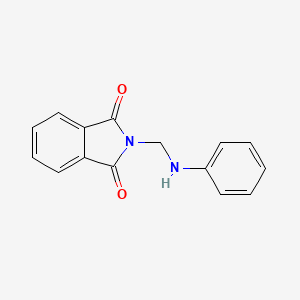

N-(1-Methylpyrrolidylmethyl)-2-methoxy-4-amino-5-sulfamoylbenzamide

説明

N-(1-Methylpyrrolidylmethyl)-2-methoxy-4-amino-5-sulfamoylbenzamide, also known as MPMSB, is a sulfonamide derivative that has been extensively studied for its potential applications in scientific research. The compound has shown promise in a variety of fields, including pharmacology, biochemistry, and physiology. In

詳細な合成法

Design of the Synthesis Pathway

The synthesis pathway for N-(1-Methylpyrrolidylmethyl)-2-methoxy-4-amino-5-sulfamoylbenzamide involves the reaction of 2-methoxy-4-amino-5-sulfamoylbenzoic acid with N-(1-methylpyrrolidin-2-ylmethyl)amine in the presence of a coupling agent.

Starting Materials

2-methoxy-4-amino-5-sulfamoylbenzoic acid, N-(1-methylpyrrolidin-2-ylmethyl)amine, Coupling agent (e.g. EDC, HOBt, DIC)

Reaction

To a solution of 2-methoxy-4-amino-5-sulfamoylbenzoic acid in a suitable solvent (e.g. DMF, DMSO), add the coupling agent and stir for 10-15 minutes., Add N-(1-methylpyrrolidin-2-ylmethyl)amine to the reaction mixture and stir for several hours at room temperature or at a slightly elevated temperature., Work up the reaction mixture by pouring it into water and extracting the product with an organic solvent (e.g. ethyl acetate)., Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain the crude product., Purify the crude product by recrystallization or column chromatography to obtain N-(1-Methylpyrrolidylmethyl)-2-methoxy-4-amino-5-sulfamoylbenzamide as a white solid.

科学的研究の応用

N-(1-Methylpyrrolidylmethyl)-2-methoxy-4-amino-5-sulfamoylbenzamide has been extensively studied for its potential applications in scientific research. The compound has shown promise in a variety of fields, including pharmacology, biochemistry, and physiology. N-(1-Methylpyrrolidylmethyl)-2-methoxy-4-amino-5-sulfamoylbenzamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a key role in many physiological processes. This inhibition has potential applications in the treatment of a variety of medical conditions, including glaucoma, epilepsy, and cancer.

作用機序

The mechanism of action of N-(1-Methylpyrrolidylmethyl)-2-methoxy-4-amino-5-sulfamoylbenzamide involves the inhibition of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide. Carbonic anhydrase plays a key role in many physiological processes, including acid-base balance, respiration, and ion transport. By inhibiting the activity of carbonic anhydrase, N-(1-Methylpyrrolidylmethyl)-2-methoxy-4-amino-5-sulfamoylbenzamide can disrupt these processes and potentially lead to therapeutic benefits.

生化学的および生理学的効果

The biochemical and physiological effects of N-(1-Methylpyrrolidylmethyl)-2-methoxy-4-amino-5-sulfamoylbenzamide are complex and varied. In addition to its inhibition of carbonic anhydrase, N-(1-Methylpyrrolidylmethyl)-2-methoxy-4-amino-5-sulfamoylbenzamide has been shown to have effects on a variety of other enzymes and physiological processes. These effects can vary depending on the dose and duration of treatment, as well as the specific application of the compound.

実験室実験の利点と制限

N-(1-Methylpyrrolidylmethyl)-2-methoxy-4-amino-5-sulfamoylbenzamide has a number of advantages and limitations for use in lab experiments. One of the main advantages is its selectivity for carbonic anhydrase, which allows for specific inhibition of this enzyme without affecting other physiological processes. However, the compound can also have off-target effects at higher doses, which can complicate interpretation of experimental results. Additionally, N-(1-Methylpyrrolidylmethyl)-2-methoxy-4-amino-5-sulfamoylbenzamide has limited solubility in water, which can make it difficult to administer in certain experimental settings.

将来の方向性

There are a number of potential future directions for research on N-(1-Methylpyrrolidylmethyl)-2-methoxy-4-amino-5-sulfamoylbenzamide. One area of interest is the development of more selective and potent inhibitors of carbonic anhydrase, which could have applications in a variety of medical conditions. Additionally, there is potential for the use of N-(1-Methylpyrrolidylmethyl)-2-methoxy-4-amino-5-sulfamoylbenzamide in combination with other drugs or therapies, which could enhance its therapeutic benefits. Finally, further research is needed to fully understand the biochemical and physiological effects of N-(1-Methylpyrrolidylmethyl)-2-methoxy-4-amino-5-sulfamoylbenzamide, as well as its potential applications in a variety of fields.

特性

IUPAC Name |

4-amino-2-methoxy-N-[(1-methylpyrrolidin-2-yl)methyl]-5-sulfamoylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O4S/c1-18-5-3-4-9(18)8-17-14(19)10-6-13(23(16,20)21)11(15)7-12(10)22-2/h6-7,9H,3-5,8,15H2,1-2H3,(H,17,19)(H2,16,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLKNPMJEOVHVCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80978950 | |

| Record name | 4-Amino-2-methoxy-N-[(1-methylpyrrolidin-2-yl)methyl]-5-sulfamoylbenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80978950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-Methylpyrrolidylmethyl)-2-methoxy-4-amino-5-sulfamoylbenzamide | |

CAS RN |

63031-48-1 | |

| Record name | Mus 1880 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063031481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-2-methoxy-N-[(1-methylpyrrolidin-2-yl)methyl]-5-sulfamoylbenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80978950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-[[2-(Diaminomethylideneamino)phenyl]disulfanyl]phenyl]guanidine;sulfuric acid](/img/structure/B1220726.png)

![Methyl 3-amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B1220728.png)